![molecular formula C19H16N4O3S B2792899 2-methyl-3-nitro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 391866-25-4](/img/structure/B2792899.png)
2-methyl-3-nitro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
This compound is a benzamide derivative with a nitro group (-NO2) and a phenyl group attached to a thienopyrazole ring. Benzamides are a class of compounds containing a benzene ring attached to an amide group (-CONH2). The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It’s often used in organic synthesis because it’s electron-withdrawing, which can activate the benzene ring towards electrophilic substitution reactions .
Chemical Reactions Analysis
The nitro group in this compound could potentially undergo reduction reactions to form amines . The amide group could be hydrolyzed to form a carboxylic acid and an amine . The thienopyrazole ring might undergo electrophilic substitution or addition reactions, depending on the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group could increase the compound’s reactivity and polarity . The amide group could form hydrogen bonds, which might influence the compound’s solubility and boiling point .properties
IUPAC Name |
2-methyl-3-nitro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-12-14(8-5-9-17(12)23(25)26)19(24)20-18-15-10-27-11-16(15)21-22(18)13-6-3-2-4-7-13/h2-9H,10-11H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASQHCZCHPZSCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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